O-(4-Isopropylphenyl)hydroxylamine Hydrochloride
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Overview
Description
O-(4-Isopropylphenyl)hydroxylamine Hydrochloride: is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are used in various chemical transformations. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a hydroxylamine group. The hydrochloride salt form enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Isopropylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 4-isopropylaniline with hydroxylamine hydrochloride. The reaction is carried out in an acidic medium to facilitate the formation of the hydroxylamine derivative. The process can be summarized as follows:
Starting Material: 4-Isopropylaniline
Reagent: Hydroxylamine Hydrochloride
Conditions: Acidic medium, typically using hydrochloric acid
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process. The use of environmentally friendly solvents and catalysts is also considered to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(4-Isopropylphenyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso compounds.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted hydroxylamine derivatives
Scientific Research Applications
Chemistry: O-(4-Isopropylphenyl)hydroxylamine Hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the mechanisms of enzyme inhibition and as a probe for investigating oxidative stress pathways.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a stabilizer in polymer production .
Mechanism of Action
The mechanism of action of O-(4-Isopropylphenyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of C–N, N–N, O–N, and S–N bonds. The compound’s reactivity is attributed to the presence of the hydroxylamine group, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with nucleophilic centers in biological molecules, leading to the formation of stable adducts .
Comparison with Similar Compounds
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
- 2,4-Dinitrophenylhydroxylamine (DPH)
Comparison:
- O-(4-Isopropylphenyl)hydroxylamine Hydrochloride is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties.
- DPPH and HOSA are known for their strong electrophilic aminating capabilities, but they differ in their reactivity and stability.
- DPH is another electrophilic aminating agent but has different applications due to its nitro groups .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H14ClNO |
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Molecular Weight |
187.66 g/mol |
IUPAC Name |
O-(4-propan-2-ylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(2)8-3-5-9(11-10)6-4-8;/h3-7H,10H2,1-2H3;1H |
InChI Key |
SBRYDLMPUJHYHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)ON.Cl |
Origin of Product |
United States |
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